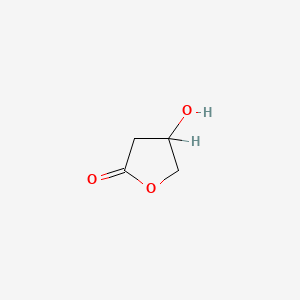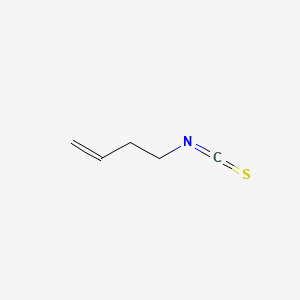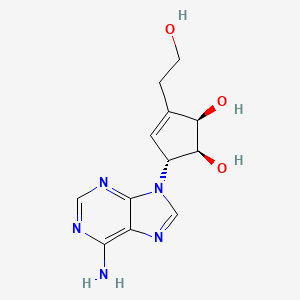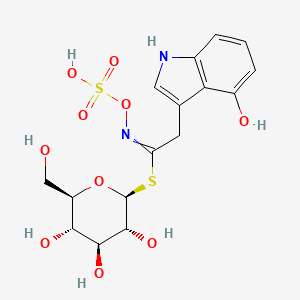
Aluminum potassium sulfate dodecahydrate
Descripción general
Descripción
Aluminum potassium sulfate dodecahydrate, also known as Alum or Potassium alum, is an inorganic sulfate salt of aluminum and potassium . It is commonly encountered as the dodecahydrate form . It is predominantly produced in the dodecahydrate form (AlK(SO4)2 * 12H2O) . It is formed by large, transparent crystals that are used in different products like food or drugs as a buffer, neutralizing, or forming agent .
Synthesis Analysis
The synthesis of Potassium Aluminum Sulfate dodecahydrate involves a number of important wet chemistry synthesis techniques . The process involves the reaction of aluminum with hot aqueous KOH producing a soluble potassium aluminate salt solution . When treated with sulfuric acid, the aluminate ion precipitates as aluminum hydroxide Al(OH)3, which further reacts and dissolves with the application of heat .Molecular Structure Analysis
The chemical formula of Aluminum potassium sulfate dodecahydrate is AlK(SO4)2 · 12H2O . It has a molecular weight of 474.39 .Chemical Reactions Analysis
The main functions of potassium alum in drugs are as an astringent, antiseptic, or adjuvant agent . The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust .Physical And Chemical Properties Analysis
Aluminum potassium sulfate dodecahydrate appears as white crystals . It has a density of 1.725 g/cm3, a melting point of 92 to 95 °C, and is soluble in water .Aplicaciones Científicas De Investigación
Water Purification
Aluminum potassium sulfate dodecahydrate is commonly used in water purification . It was even known to the Ancient Egyptians, who reportedly used it as early as 1500 BCE to reduce the visible cloudiness (turbidity) in the water .
Leather Tanning
This compound plays a significant role in the leather tanning industry . It helps to stabilize the collagen fibers in the leather, making it less susceptible to decomposition and enhancing its resistance to heat and microbial attack.
Dyeing and Printing
In the textile industry, Aluminum potassium sulfate dodecahydrate is used in dyeing and printing processes . It acts as a mordant, a substance that combines with a dye to form an insoluble color, or used to fix dyes on fabrics .
Baking Powder
It is used as a leavening agent in baking powder . As a food additive, it is known by the E number E522 .
Fireproof Textiles
Aluminum potassium sulfate dodecahydrate is used in the production of fireproof textiles . It imparts flame-resistant properties to the fabric, making it suitable for use in environments where there is a risk of fire.
Thermal Energy Storage
This compound has been identified as a potential phase-change material for thermal energy storage . It has the advantages of high latent heat, low cost, safety, and non-toxicity . It can be widely used in valley electricity heat storage, building heating, product energy saving, solar thermal utilization, and battery thermal management .
Biological Research
In biological research, it has been used to prepare Mayer’s hematoxylin solution for staining of lung sections and tibialis anterior muscle sections . It has also been used to sensitize experimental mice and establish the allergic rhinitis (AR) mouse model .
Cosmetic Uses
Potassium alum has cosmetic uses as a deodorant, as an aftershave treatment, and as a styptic for minor bleeding from shaving .
Mecanismo De Acción
Target of Action
Aluminum potassium sulfate dodecahydrate, also known as Kalinite, primarily targets plasma proteins in the body . These proteins play a crucial role in various biological processes, including the coagulation cascade .
Mode of Action
The compound interacts with its targets through an astringent action . This action is performed by inducing coagulation in the superficial tissue layers until the formation of a crust . The formation of alum ions neutralizes the charges on plasma proteins, causing the blood to coagulate .
Biochemical Pathways
When ingested or absorbed, it rapidly dissolves and forms ions that later generate other salt derivatives .
Pharmacokinetics
It is water-soluble, which may influence its absorption and distribution .
Result of Action
The primary result of the compound’s action is the reduction of swollen mucous membranes that result from inflammation of the nasal, gastrointestinal, and urinary passages, as well as in the presence of excessive secretions . The induction of the coagulation cascade will also stop bleeding .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble and may spread in water systems . It is also known to be mobile in the environment due to its water solubility .
Safety and Hazards
Direcciones Futuras
Future research directions include the investigation of new additives and their mechanism of action on substrates, the suppression of the loss of crystal water and the assurance of thermal reliability after a large number of melting-solidification cycles, and the further expansion of related application fields .
Propiedades
IUPAC Name |
aluminum;potassium;disulfate;dodecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHOJBNSNUXZQA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH24KO20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018678 | |
| Record name | Alum, potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white odorless solid; [Merck Index] White odorless solid, soluble in water; [Hawley] | |
| Record name | Aluminum potassium sulfate dodecahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9286 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aluminum potassium sulfate dodecahydrate | |
CAS RN |
7784-24-9 | |
| Record name | Alum, potassium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alum, potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, aluminum potassium salt (2:1:1), dodecahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ALUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L24V9R23S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Aluminum potassium sulfate dodecahydrate, also known as potash alum or kalinite, has the molecular formula KAl(SO₄)₂·12H₂O. Its molecular weight is 474.39 g/mol.
A: Spectroscopic techniques like Raman spectroscopy provide valuable insights into the structure of kalinite. Studies using Raman microscopy at different temperatures (298K and 77K) revealed characteristic vibrational bands corresponding to the sulfate (SO₄²⁻) groups within the crystal structure []. The observed splitting of specific vibrational modes at lower temperatures suggests a change in the sulfate group's symmetry, possibly due to bidentate chelation with water molecules coordinating to the hydrated aluminum [].
A: Aluminum potassium sulfate dodecahydrate is used as a water-carrying agent in silane-water crosslinking reactions to modify the properties of polymers like linear low-density polyethylene (LLDPE) []. This process enhances the mechanical properties of LLDPE, particularly its elongation behavior, and influences its thermal properties like melting temperature and crystallinity [].
A: Yes, it has been explored as a catalyst in organic synthesis. For instance, it catalyzes the direct synthesis of N-substituted 3-carbonylpyrroles from Morita–Baylis–Hillman acetate of 2,2-dimethoxyacetaldehyde and primary amines []. This reaction offers a more efficient alternative to traditional multistep protocols for synthesizing these valuable compounds.
A: While not a direct additive for strength, it is used in the preparation of conductive concrete []. In this context, it is combined with other components like flake graphite, hydroxypropyl starch ether, and calcined petroleum coke [, ]. The resulting conductive concrete is suitable for foundation construction and demonstrates good density, bending strength, and impervious performance [, ].
A: While generally considered safe, the solubility of sulfates like those found in kalinite raises concerns about their potential environmental impact []. Rain can readily dissolve these sulfates, potentially leading to the leaching of not only sulfur and nitrogen but also trace heavy metals such as arsenic, barium, copper, molybdenum, cesium, nickel, rubidium, thorium, and uranium into groundwater and soils []. This leaching could have detrimental effects on both environmental and public health.
A: It acts as a mordant, enhancing the binding of natural dyes to cotton fibers []. This application is particularly relevant in developing eco-friendly dyeing methods using natural dyes derived from sources like lemon waste []. Utilizing aluminum potassium sulfate dodecahydrate as a mordant improves the fastness of the dyeing process, leading to more durable and colorfast textiles [].
A: Its presence in geological formations provides clues about past climates and environments. For instance, the presence of kalinite in sediment cores from Zabuye Saline Lake in the Northwestern Tibetan Plateau, dating back to 60.3 ± 2.7 ka B.P., indicates a cold and slightly wet climate during that period [].
A: Yes, its solubility in mixed solutions containing dipotassium sulfate and aluminum sulfate has been investigated []. While the specific results of this study were not provided in the abstract, it highlights the importance of understanding the solubility behavior of aluminum potassium sulfate dodecahydrate in various chemical environments. This information is crucial for optimizing its use in different applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

